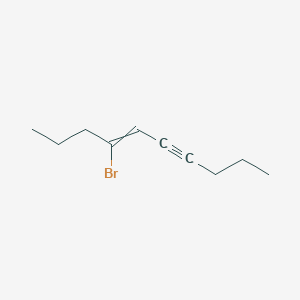
4-Bromodec-4-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromodec-4-en-6-yne is an organic compound with the molecular formula C₁₀H₁₅Br. It contains a bromine atom attached to a decene backbone with a triple bond at the sixth position and a double bond at the fourth position. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromodec-4-en-6-yne can be synthesized through several methods. One common approach involves the bromination of dec-4-en-6-yne. This reaction typically uses bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromodec-4-en-6-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens (e.g., Br₂, Cl₂) or hydrogen (H₂) in the presence of catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes or alkenes.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Hydrogen (H₂): Used in hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Sodium Hydroxide (NaOH): Used in substitution reactions to replace the bromine atom with hydroxyl groups.
Major Products Formed
Substitution Products: Formation of alcohols, amines, or other substituted derivatives.
Addition Products: Formation of dibromo compounds or hydrogenated alkanes/alkenes.
Oxidation Products: Formation of epoxides or other oxidized derivatives.
Scientific Research Applications
4-Bromodec-4-en-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromodec-4-en-6-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can undergo addition reactions with various biomolecules, leading to the formation of covalent adducts. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorodec-4-en-6-yne: Similar structure but with a chlorine atom instead of bromine.
4-Iododec-4-en-6-yne: Similar structure but with an iodine atom instead of bromine.
4-Bromodec-4-en-5-yne: Similar structure but with the triple bond at the fifth position instead of the sixth.
Uniqueness
4-Bromodec-4-en-6-yne is unique due to its specific positioning of the bromine atom and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
919123-65-2 |
|---|---|
Molecular Formula |
C10H15Br |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-bromodec-4-en-6-yne |
InChI |
InChI=1S/C10H15Br/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3 |
InChI Key |
AYUNSIICPCGMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=C(CCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


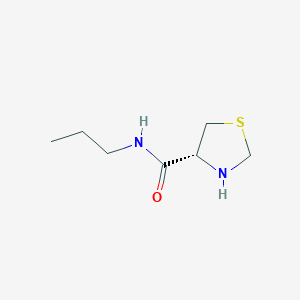
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
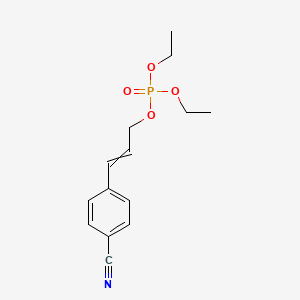
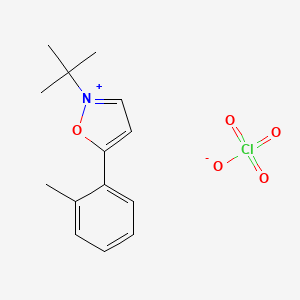
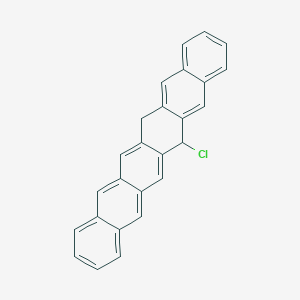

![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)

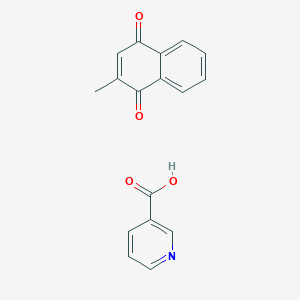
![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
